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Compound of Interest

Compound Name: Anticancer agent 238

Cat. No.: B15590701 Get Quote

Technical Guide on Anticancer Agent 238
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Anticancer agent 238" is not a standardized nomenclature and has

been associated with at least two distinct experimental compounds in scientific and commercial

contexts. This guide provides a detailed overview of both identified agents, designated herein

as AN-238, a targeted cytotoxic somatostatin analogue, and "Anticancer agent 238
(compound 5)", a putative CDK-5 inhibitor. The majority of publicly available, peer-reviewed

information pertains to AN-238.

Part 1: AN-238 (Targeted Cytotoxic Somatostatin
Analogue)
Introduction
AN-238 is a targeted chemotherapeutic agent designed for receptor-mediated delivery to

cancer cells overexpressing somatostatin receptors (SSTRs). It is a conjugate of the highly

potent cytotoxic agent 2-pyrrolinodoxorubicin (AN-201) and a synthetic octapeptide

somatostatin analogue, RC-121.[1] This design aims to increase the therapeutic index of the

cytotoxic payload by selectively targeting it to tumor tissues, thereby reducing systemic toxicity.

AN-238 has shown significant efficacy in preclinical models of prostate cancer.[1]
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AN-238 is formed by linking 2-pyrrolinodoxorubicin-14-O-hemiglutarate to the N-terminus of the

octapeptide RC-121.[2]

Cytotoxic Payload: 2-pyrrolinodoxorubicin (AN-201)

Targeting Moiety: Octapeptide RC-121

Linker: Glutarate

Chemical Structure of AN-238:

Physicochemical Properties of AN-238:

Property Value Reference

Molecular Formula C101H123N15O23S2 Calculated

Molecular Weight 2055.28 g/mol Calculated

Composition
2-pyrrolinodoxorubicin linked

to RC-121
[1]

Appearance Not specified in literature

Solubility Not specified in literature

Mechanism of Action
The proposed mechanism of action for AN-238 involves a multi-step process targeting SSTR-

positive cancer cells.
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Caption: Mechanism of action of AN-238.

Preclinical Efficacy
AN-238 has demonstrated significant antitumor activity in various preclinical models.

In Vitro Cytotoxicity:

Cell Line Cancer Type IC50 (M) Reference

MDA-MB-231 Breast Cancer 1.2 x 10^-10 [2]

PC-3 Prostate Cancer 5.6 x 10^-10 [2]

MIA PaCa-2 Pancreatic Cancer 7.5 x 10^-10 [2]

MKN-45 Gastric Cancer 2.1 x 10^-9 [2]

In Vivo Efficacy in Prostate Cancer Models:

Model Treatment Outcome Reference

Subcutaneous MDA-

PCa-2b xenografts

3x i.v. injections of

150 nmol/kg

62% tumor growth

inhibition vs. controls;

62% decrease in

serum PSA levels.

[1]

Intraosseous C4-2

xenografts
5 weeks of therapy

65% decrease in

serum PSA levels vs.

controls; significant

increase in apoptosis.

[1]

Experimental Protocols
The synthesis of AN-238 involves the coupling of 2-pyrrolinodoxorubicin-14-O-hemiglutarate

(AN-206) to the N-terminus of the protected octapeptide [Lys(Fmoc)5]RC-121, followed by

deprotection.[2]
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Start Materials:
[Lys(Fmoc)5]RC-121

AN-206 (2-pyrrolinodoxorubicin-14-O-hemiglutarate)

Coupling Reaction:
- Dissolve reactants in DMF

- Add HBTU and DIPEA

Fmoc Deprotection:
- Add piperidine to the reaction mixture

Quench Reaction:
- Add TFA and pyridine in DMF at 4°C

Purification:
- Preparative HPLC

Analysis:
- Analytical HPLC

- Mass Spectrometry

Final Product:
AN-238

Click to download full resolution via product page

Caption: Workflow for the synthesis of AN-238.

Detailed Steps:
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Coupling: [Lys(Fmoc)5]RC-121 and AN-206 are dissolved in dimethylformamide (DMF). 2-

(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and

diisopropylethylamine (DIPEA) are added to facilitate the coupling reaction. The reaction is

monitored for completion.[2]

Deprotection: Piperidine is added to the reaction mixture to remove the

fluorenylmethyloxycarbonyl (Fmoc) protecting groups.[2]

Quenching and Purification: The reaction is quenched with a mixture of trifluoroacetic acid

(TFA) and pyridine in DMF at low temperature. The final product is purified by preparative

high-performance liquid chromatography (HPLC).[2]

Analysis: The purity and identity of the final compound are confirmed by analytical HPLC and

mass spectrometry.[2]

The antiproliferative effects of AN-238 are determined using a standard microculture

tetrazolium (MTT) assay.[2]

Materials:

Cancer cell lines (e.g., MDA-MB-231, PC-3)

Complete culture medium

AN-238

MTT solution

Solubilization buffer (e.g., DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to

attach overnight.
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Compound Treatment: A serial dilution of AN-238 is prepared in the culture medium and

added to the cells. Control wells receive vehicle only.

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a

humidified atmosphere with 5% CO2.

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for

formazan crystal formation.

Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the

formazan crystals.

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the

percentage of cell viability against the logarithm of the drug concentration.

The efficacy of AN-238 in inhibiting tumor growth is evaluated in immunodeficient mice bearing

human cancer xenografts.[1]

Animals:

Athymic nude mice

Procedure:

Tumor Implantation: Human prostate cancer cells (e.g., MDA-PCa-2b or C4-2) are implanted

either subcutaneously or intraosseously into the mice.[1]

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice

are then randomized into treatment and control groups. Treatment with AN-238 is

administered, typically via intravenous injection at a specified dose and schedule (e.g., 150

nmol/kg).[1]

Monitoring: Tumor volume is measured regularly (for subcutaneous models). For prostate

cancer models, serum prostate-specific antigen (PSA) levels are monitored. Animal body

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14713852/
https://pubmed.ncbi.nlm.nih.gov/14713852/
https://pubmed.ncbi.nlm.nih.gov/14713852/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


weight and general health are also observed.[1]

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised

for histological analysis, such as apoptosis assays (e.g., TUNEL staining).[1]

Part 2: "Anticancer agent 238 (compound 5)"
(Putative CDK-5 Inhibitor)
Introduction
"Anticancer agent 238 (compound 5)" is commercially available and described as an inhibitor

of cyclin-dependent kinase 5 (CDK-5).[3] CDK-5 is an atypical member of the CDK family that

has been implicated in the progression of some cancers.

Note: There is a significant lack of peer-reviewed scientific literature detailing the synthesis,

characterization, and biological evaluation of this specific compound. The information

presented here is based solely on data from a commercial vendor and should be interpreted

with caution.

Chemical Structure and Properties
The chemical structure of "Anticancer agent 238 (compound 5)" is not publicly available in

peer-reviewed databases.

Reported Properties:

Property Value Reference

Target CDK-5 [3]

Reported Activity
Strong binding affinity to CDK-

5
[3]

Reported Preclinical Efficacy
In Vitro Cytotoxicity:
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Cell Line Cancer Type IC50 (µM) Reference

HCT116 Colon Cancer 13.46 [3]

MCF7 Breast Cancer 16.43 [3]

Experimental Protocols
Detailed experimental protocols for the determination of the IC50 values for "Anticancer agent
238 (compound 5)" are not provided in the publicly available information. It is presumed that a

standard cell viability assay, such as the MTT or CellTiter-Glo assay, was used.

Conclusion:

This technical guide has detailed the available information on two compounds referred to as

"Anticancer agent 238". AN-238 is a well-characterized, targeted cytotoxic somatostatin

analogue with a clear mechanism of action and substantial preclinical data. In contrast,

"Anticancer agent 238 (compound 5)" is a commercially listed CDK-5 inhibitor with limited

publicly available scientific data. Researchers interested in the latter compound are advised to

seek further information from the vendor or conduct independent validation studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15590701#anticancer-agent-238-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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